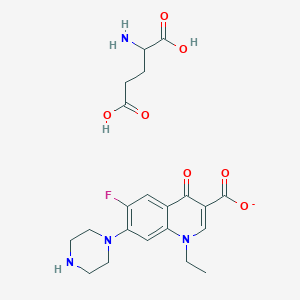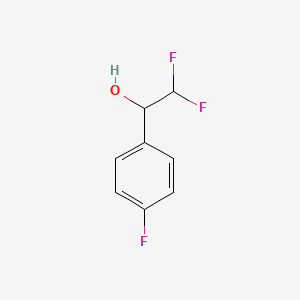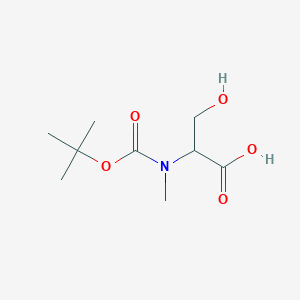![molecular formula C12H17N5O3 B12304366 N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine](/img/structure/B12304366.png)
N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2S)-2-{[4-(pyrimidin-2-yl)pipérazine-1-carbonyl]amino}propanoïque est un composé organique complexe avec une structure unique qui comprend un cycle pyrimidine, un cycle pipérazine et une partie acide propanoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (2S)-2-{[4-(pyrimidin-2-yl)pipérazine-1-carbonyl]amino}propanoïque implique généralement plusieurs étapes, en commençant par la préparation des intermédiaires pyrimidine et pipérazine. Ces intermédiaires sont ensuite couplés dans des conditions de réaction spécifiques pour former le composé final. Les réactifs couramment utilisés dans ces réactions comprennent divers acides, bases et solvants pour faciliter les processus de couplage et de purification.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour mettre à l'échelle efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2S)-2-{[4-(pyrimidin-2-yl)pipérazine-1-carbonyl]amino}propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques dans le composé.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où des nucléophiles remplacent des atomes ou des groupes spécifiques dans la molécule.
Réactifs et conditions communs
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants dans des conditions de température et de pH contrôlées.
Réduction : Borohydrure de sodium, hydrure de lithium et aluminium et autres agents réducteurs dans des solvants appropriés.
Substitution : Nucléophiles tels que les halogénures, les amines et les thiols dans diverses conditions en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés d'amines ou d'alcools.
Applications De Recherche Scientifique
L'acide (2S)-2-{[4-(pyrimidin-2-yl)pipérazine-1-carbonyl]amino}propanoïque a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques et ses effets sur les processus cellulaires.
Médecine : Enquêté sur ses propriétés thérapeutiques potentielles, y compris son rôle en tant que candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les processus industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide (2S)-2-{[4-(pyrimidin-2-yl)pipérazine-1-carbonyl]amino}propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent entraîner divers effets biologiques, tels que la modulation de l'activité enzymatique, la modification des voies de signalisation cellulaire et des changements dans l'expression des gènes. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of (2S)-2-{[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Dichloroaniline : Dérivés d'aniline avec des substitutions de chlore, utilisés dans la production de colorants et d'herbicides.
Caféine : Un alcaloïde avec une structure de purine, connu pour ses propriétés stimulantes.
Unicité
L'acide (2S)-2-{[4-(pyrimidin-2-yl)pipérazine-1-carbonyl]amino}propanoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des applications diverses dans divers domaines. Sa structure permet de multiples types de modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et l'utilisation industrielle.
Propriétés
Formule moléculaire |
C12H17N5O3 |
|---|---|
Poids moléculaire |
279.30 g/mol |
Nom IUPAC |
2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C12H17N5O3/c1-9(10(18)19)15-12(20)17-7-5-16(6-8-17)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3,(H,15,20)(H,18,19) |
Clé InChI |
PJIPZRMUKZHCDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis](/img/structure/B12304289.png)

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)


![3a,4a,5,7,8,8a,9,9a-Octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2,6(3H,4H)-dione](/img/structure/B12304327.png)



![[5-(5-Acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylbutanoate](/img/structure/B12304342.png)
![1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride](/img/structure/B12304347.png)
![6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12304348.png)
![2-[1-Hydroxy-1-(4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B12304358.png)
